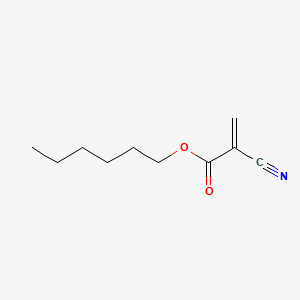

Hexyl 2-cyanoacrylate

Cat. No. B1218125

Key on ui cas rn:

3578-06-1

M. Wt: 181.23 g/mol

InChI Key: XDZLHTBOHLGGCJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08569036B2

Procedure details

Overnight arabinose-induced cultures were harvested by centrifugation. The cells were resuspended in 50 mM Tris, pH 8.5. Four repeating cycles of 30 seconds sonicatation and 60 seconds rest were used to break open the cells. These samples were centrifuged to separate the soluble and insoluble fractions. The pellets were resuspended in 50 mM Tris, pH 8.5. The enzyme assay was then performed using UV grade cuvettes in a final volume of 1 mL. The assay buffer was the same 50 mM Tris at pH 8.5 used throughout the sample preparation. The substrate used was 1 mM tyrosine and the sample was 40 μg of crude cell free extract. The assay was performed at 25° C. and was run for 5 mins.

Identifiers

|

REACTION_CXSMILES

|

O=C[C@H]([C@@H:5]([C@@H:7]([CH2:9][OH:10])O)O)O.N[C@H](C(O)=O)C[C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1.C(O)[C:25]([NH2:30])(CO)CO>>[CH3:18][CH2:19][CH2:14][CH2:15][CH2:16][CH2:17][O:20][C:9]([C:7]([C:25]#[N:30])=[CH2:5])=[O:10]

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Four repeating cycles of 30 seconds sonicatation and 60 seconds rest

|

|

Duration

|

60 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate the soluble and insoluble fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used throughout the sample preparation

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

free extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was performed at 25° C.

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |